3-Benzylcyclopentanone

Overview

Description

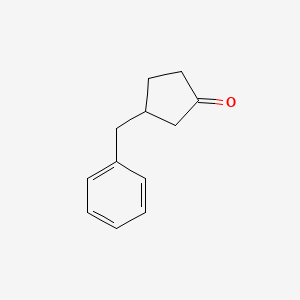

3-Benzylcyclopentanone, also known as 3-benzylcyclopentan-1-one, is a chemical compound with the CAS Number: 85163-16-2 . It has a molecular weight of 174.24 .

Synthesis Analysis

The synthesis of cyclopentanones, which includes this compound, has been studied extensively. For instance, weak bases like sodium carbonate can carry out the ketonic decarboxylation of adipic acid into cyclopentanone selectively . Additionally, α-Aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H14O . The structure of this compound can be analyzed using various spectroscopic techniques.Chemical Reactions Analysis

In alkylbenzenes, the carbon atom attached to the aromatic ring is particularly reactive. Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .Physical And Chemical Properties Analysis

Physical properties of matter include color, density, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the ability of a substance to undergo a specific chemical change . The specific physical and chemical properties of this compound are not provided in the search results.Scientific Research Applications

1. Application in Antimicrobial Photodynamic Therapy

3-Benzylcyclopentanone-based photosensitizers have demonstrated potential in antimicrobial photodynamic therapy (aPDT), specifically for inactivating methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship of these compounds suggests their significant potential in clinical applications for treating MRSA infections (Fang et al., 2016).

2. Use in Two-Photon Polymerization

Benzylidene cyclopentanone dyes, particularly those with multibranched structures, have shown substantial two-photon absorption cross-sections. This property makes them suitable for use in two-photon polymerization, a technique with applications in creating high-resolution 2D and 3D nanopatterns, potentially useful in manufacturing micromachines, microsensor arrays, and biomedical devices (Wu et al., 2006).

3. Photodimerization Studies

In crystallography, studies of 5-benzylidene-2-(4-chlorobenzyl)cyclopentanone during [2 + 2]-photodimerization have provided insights into structural transformations in crystals. This research helps in understanding the behavior of molecules during phototransformation, which can be relevant in materials science and molecular engineering (Turowska-Tyrk, 2003).

4. Exploration of Conformational Sensitivity

Studies on (R)-3-methylcyclopentanone by photoelectron spectroscopy and photoelectron circular dichroism have shown that these methods are sensitive to conformational and structural changes in unoriented molecules in the gas phase. This research opens up new possibilities in characterizing chiral molecular systems, which is crucial in understanding the behavior of molecules in various environments (Turchini et al., 2013).

5. Synthesis and Reactivity Studies

The synthesis and reactivity of bis(dihydrogen) complexes, such as RuH2(eta(2)-H2)2(PCyp3)2, have been explored. These complexes, involving benzylcyclopentanone derivatives, have implications in catalysis and organic synthesis, showcasing the versatility of benzylcyclopentanone compounds in chemical reactions (Grellier et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

3-benzylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQWDCHWURQUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85163-16-2 | |

| Record name | 3-benzylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2819681.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2819686.png)

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2819688.png)

![N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide](/img/structure/B2819689.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2819692.png)

![6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2819693.png)

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819694.png)

![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride](/img/structure/B2819697.png)